4-((2,3-Dihydro-2-methyl-6-nitro-3-oxobenzo[b][1,4]oxazin-4-yl)methyl)benzoic acid
Overview
Description
4-((2,3-Dihydro-2-methyl-6-nitro-3-oxobenzo[b][1,4]oxazin-4-yl)methyl)benzoic acid is a complex organic compound with a unique structure that includes a benzoic acid moiety linked to a substituted oxazinone ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((2,3-Dihydro-2-methyl-6-nitro-3-oxobenzo[b][1,4]oxazin-4-yl)methyl)benzoic acid typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Oxazinone Ring: The oxazinone ring can be synthesized through a cyclization reaction involving a nitro-substituted aromatic compound and an appropriate amine under acidic conditions.
Introduction of the Benzoic Acid Moiety: The benzoic acid group can be introduced via a Friedel-Crafts acylation reaction, where the oxazinone intermediate is reacted with a benzoic acid derivative in the presence of a Lewis acid catalyst such as aluminum chloride.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts.
Chemical Reactions Analysis
Types of Reactions
4-((2,3-Dihydro-2-methyl-6-nitro-3-oxobenzo[b][1,4]oxazin-4-yl)methyl)benzoic acid can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Reduction: The oxazinone ring can be reduced to a corresponding amine using reducing agents like lithium aluminum hydride.
Substitution: The benzoic acid moiety can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon (Pd/C)
Reduction: Lithium aluminum hydride (LiAlH4)
Substitution: Nitric acid (HNO3) for nitration, halogens (Cl2, Br2) for halogenation
Major Products Formed
Reduction of Nitro Group: Formation of an amine derivative
Reduction of Oxazinone Ring: Formation of an amine derivative
Substitution Reactions: Formation of nitro or halogen-substituted derivatives
Scientific Research Applications
4-((2,3-Dihydro-2-methyl-6-nitro-3-oxobenzo[b][1,4]oxazin-4-yl)methyl)benzoic acid has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential drug candidates, particularly those targeting specific enzymes or receptors.
Organic Synthesis: The compound’s unique structure makes it a valuable intermediate in the synthesis of complex organic molecules.
Material Science: It can be used in the development of novel materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 4-((2,3-Dihydro-2-methyl-6-nitro-3-oxobenzo[b][1,4]oxazin-4-yl)methyl)benzoic acid depends on its specific application. In medicinal chemistry, it may act by binding to a particular enzyme or receptor, thereby modulating its activity. The molecular targets and pathways involved can vary, but typically include interactions with proteins or nucleic acids.
Comparison with Similar Compounds
Similar Compounds
- 4-((2,3-Dihydro-2-methyl-6-nitro-3-oxobenzo[b][1,4]oxazin-4-yl)methyl)benzonitrile
- 4-((2,3-Dihydro-2-methyl-6-nitro-3-oxobenzo[b][1,4]oxazin-4-yl)methyl)benzamide
Uniqueness
4-((2,3-Dihydro-2-methyl-6-nitro-3-oxobenzo[b][1,4]oxazin-4-yl)methyl)benzoic acid is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. Its benzoic acid moiety allows for further derivatization, while the oxazinone ring provides a rigid and planar structure that can interact with biological targets in a specific manner.
Properties
IUPAC Name |
4-[(2-methyl-6-nitro-3-oxo-1,4-benzoxazin-4-yl)methyl]benzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O6/c1-10-16(20)18(9-11-2-4-12(5-3-11)17(21)22)14-8-13(19(23)24)6-7-15(14)25-10/h2-8,10H,9H2,1H3,(H,21,22) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ICHNTBRDZLOJER-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(=O)N(C2=C(O1)C=CC(=C2)[N+](=O)[O-])CC3=CC=C(C=C3)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.